

The Metabolic Journey of L-Psicose in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Psicose*

Cat. No.: *B122136*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Psicose, a rare sugar also known as D-Allulose, has garnered significant attention for its potential health benefits, including anti-hyperglycemic and anti-hyperlipidemic effects.^{[1][2][3]} This technical guide provides a comprehensive overview of the metabolic fate of **L-Psicose** in mammalian systems, detailing its absorption, distribution, metabolism, and excretion (ADME). The document summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the involved biological pathways to support further research and development.

Introduction

L-Psicose is a C3 epimer of D-fructose, found in small quantities in certain foods.^{[4][5][6]} Its low-calorie and potential therapeutic properties make it a subject of intense scientific interest.^{[7][8]} Understanding its behavior within the body is crucial for its application in food and pharmaceuticals. This guide synthesizes current knowledge on the pharmacokinetics of **L-Psicose** in mammals.

Absorption

Following oral administration, **L-Psicose** is readily absorbed from the small intestine into the bloodstream.^{[7][9]} Studies in rats have shown that it is easily moved to the blood, with

maximum concentrations observed within an hour.[1][2][3]

Distribution

Once absorbed, **L-Psicose** is distributed to various organs. Autoradiography studies in mice have shown high signals of ¹⁴C-labeled D-psicose in the liver, kidney, and bladder.[1][2][3] Notably, accumulation of D-psicose was not observed in the brain.[1][2][3] In rats, accumulation was primarily detected in the liver.[1][2][3][9]

Metabolism

A key characteristic of **L-Psicose** is that it is largely unmetabolized in the body.[4][7][10] Unlike glucose, it does not serve as a significant energy source.[7] Studies in humans have shown that **L-Psicose** absorbed in the small intestine is not metabolized into energy, as evidenced by a lack of increase in carbohydrate energy expenditure after ingestion.[7] While most of the absorbed **L-Psicose** is excreted unchanged, a small portion may be fermented by gut microbiota in the large intestine.[5][9]

Excretion

The primary route of elimination for absorbed **L-Psicose** is through urinary excretion.[1][2][7][9] In rats, approximately 33% of an oral dose is excreted in the urine within two hours.[1][2][3] In humans, around 70% of ingested **L-Psicose** is excreted in the urine within 48 hours.[7] Fecal excretion also contributes to a lesser extent.[5] The half-life of **L-Psicose** in the blood following intravenous administration in rats is approximately 57 minutes, indicating rapid elimination.[1][2][3][9]

Quantitative Data Summary

The following tables summarize the key quantitative data on the metabolic fate of **L-Psicose** from various studies.

Table 1: Pharmacokinetic Parameters of **L-Psicose** in Wistar Rats

Parameter	Oral Administration (100 mg/kg)	Intravenous Administration (100 mg/kg)
Maximum Blood Concentration (Cmax)	48.5 ± 15.6 µg/g	Not Applicable
Time to Cmax (Tmax)	1 hour	Not Applicable
Urinary Excretion (1 hour)	20% of dose	~50% of dose
Urinary Excretion (2 hours)	33% of dose	Not Reported
Blood Half-life (t1/2)	Not Reported	57 minutes
Organ Accumulation	Liver	Liver
Data sourced from Tsukamoto et al. (2014). [1] [2] [3] [9]		

Table 2: **L-Psicose** Concentration in Rat Blood and Tissues After Oral Administration (100 mg/kg)

Time	Blood (µg/g)	Liver (µg/g)	Kidney (µg/g)
10 min	11.3 ± 6.4	41.4 ± 28.7	74.0 ± 54.5
30 min	41.8 ± 16.2	126.3 ± 45.0	287.0 ± 217.8
60 min	48.5 ± 15.6	200.0 ± 86.3	395.3 ± 147.1
120 min	39.2 ± 9.5	127.5 ± 32.6	168.1 ± 34.9
Data sourced from Tsukamoto et al. (2014). [9]			

Table 3: Urinary Excretion of **L-Psicose** in Humans

Ingested Dose (g/kg BW)	Accumulated Urinary Excretion Rate (within 48 hours)
0.34	~70%
0.17	~70%
0.08	~70%
Data sourced from Iida et al. (2010). [7]	

Experimental Protocols

Animal Studies with Radioactive L-Psicose

A key methodology for tracing the metabolic fate of **L-Psicose** involves the use of a radiolabeled form, typically ¹⁴C-labeled D-psicose.

- **Synthesis of Radioactive D-Psicose:** Radioactive D-psicose is enzymatically synthesized from radioactive D-allose.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Animal Models:** Wistar rats and C3H mice are commonly used models.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Administration:** ¹⁴C-labeled D-psicose is administered either orally or intravenously at a specific dose (e.g., 100 mg/kg body weight).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Sample Collection:** At various time points post-administration, whole blood, urine, and various organs (liver, kidney, brain, etc.) are collected.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Quantification:** The concentration of radioactivity in the collected samples is measured using a liquid scintillation counter to determine the amount of D-psicose present.[\[1\]](#)
- **Autoradiography:** For tissue distribution analysis, whole-body autoradiography is performed on mice intravenously injected with ¹⁴C-labeled D-psicose.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Human Metabolism Studies

- **Subjects:** Healthy human volunteers participate in these studies.[\[7\]](#)
- **Administration:** Subjects ingest a defined dose of D-psicose (e.g., 0.35 g/kg body weight).[\[7\]](#)

- **Carbohydrate Energy Expenditure (CEE):** Indirect calorimetry is used to measure CEE to assess if D-psicose is metabolized for energy.[\[7\]](#)
- **Urinary Excretion Analysis:** Urine samples are collected over a 48-hour period, and the concentration of D-psicose is quantified to determine the excretion rate.[\[7\]](#)
- **Breath Hydrogen Gas Test:** To assess fermentation in the large intestine, breath hydrogen gas levels are measured after D-psicose ingestion.[\[7\]](#)

Signaling Pathways and Metabolic Effects

L-Psicose has been shown to influence cellular signaling pathways, contributing to its observed physiological effects.

Inhibition of Lipogenesis and Enhancement of Fatty Acid Oxidation

Studies in Sprague-Dawley rats have demonstrated that a diet containing D-psicose can favorably alter lipid metabolism.[\[4\]](#)[\[10\]](#) This is achieved by:

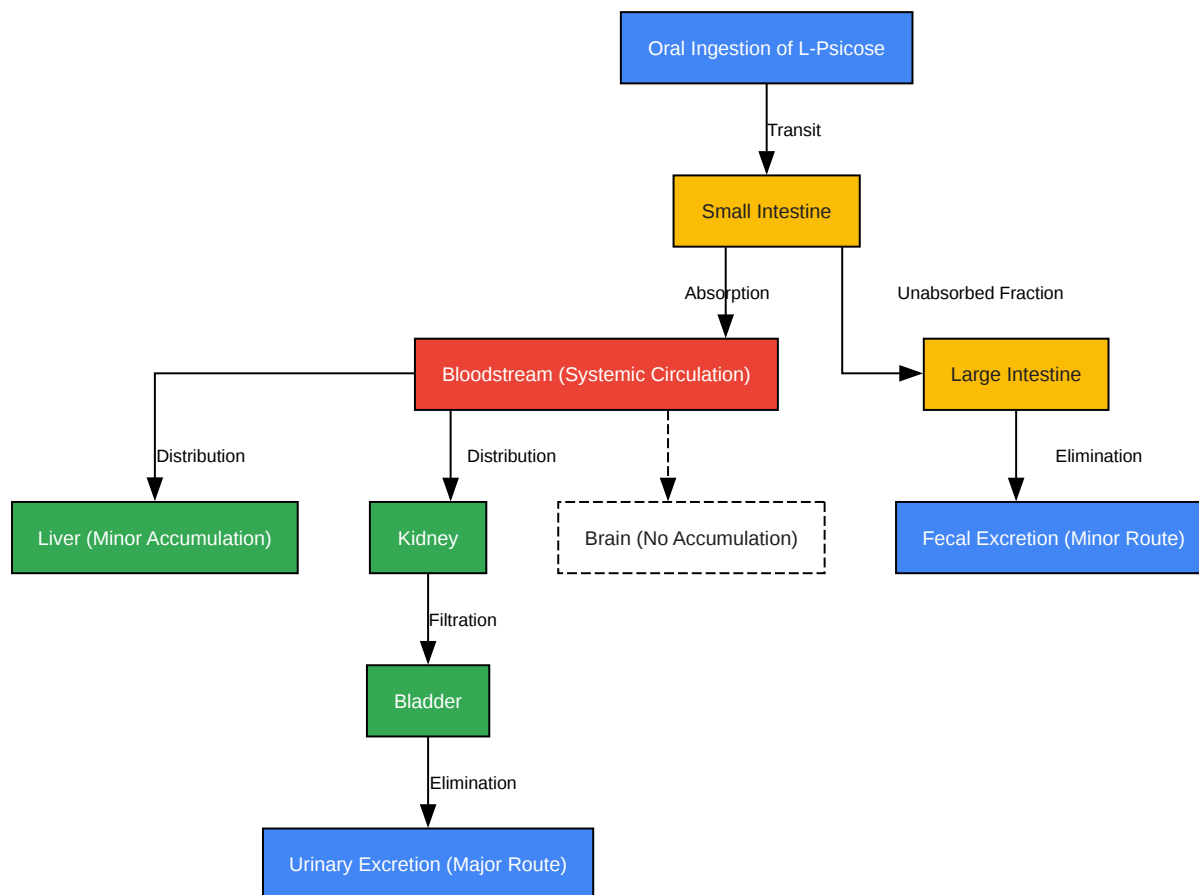
- **Decreasing Lipogenesis:** D-psicose significantly lowers the activity of liver enzymes involved in lipogenesis.[\[4\]](#)[\[10\]](#)
- **Increasing Fatty Acid Oxidation:** It enhances the gene expression of transcriptional modulators responsible for fatty acid oxidation.[\[4\]](#)[\[10\]](#)

p38-MAPK Pathway Inhibition

In human umbilical vein endothelial cells (HUVECs), D-psicose has been shown to inhibit the high-glucose-stimulated expression of Monocyte Chemoattractant Protein-1 (MCP-1).[\[11\]](#) This inhibitory effect is mediated, at least in part, through the inhibition of the p38-Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathway.[\[11\]](#)

Visualizations

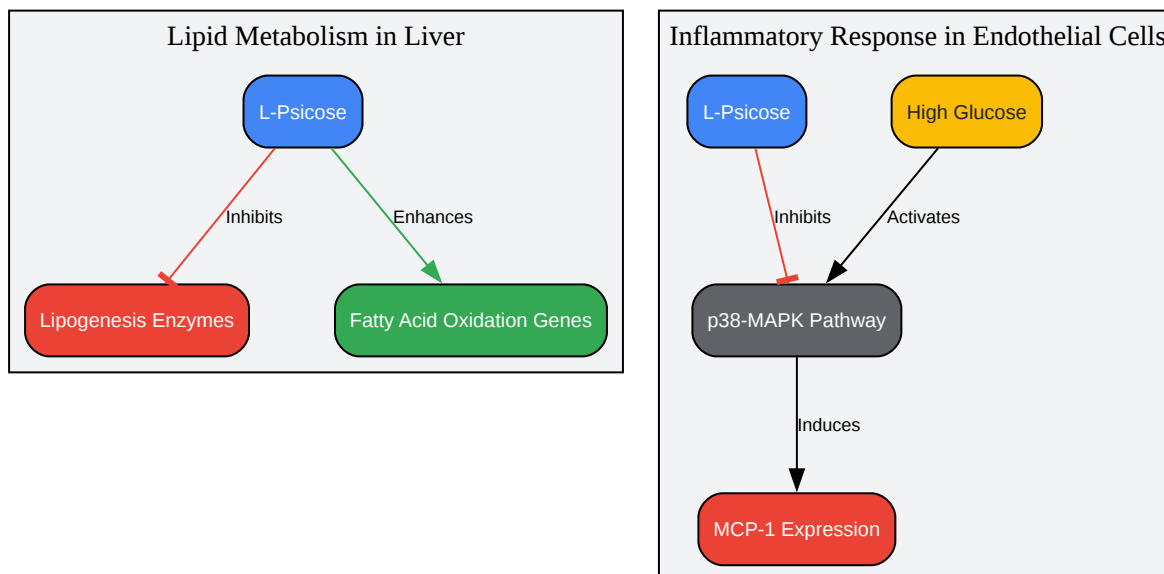
Metabolic Fate of L-Psicose Workflow



[Click to download full resolution via product page](#)

Caption: Overview of **L-Psicose**'s journey through mammalian systems.

L-Psicose Influence on Cellular Signaling



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Metabolic Journey of L-Psicose in Mammalian Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122136#metabolic-fate-of-l-psicose-in-mammalian-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

